molecular formula C17H16O2 B5711029 (E)-4-(4-phenylmethoxyphenyl)but-3-en-2-one

(E)-4-(4-phenylmethoxyphenyl)but-3-en-2-one

Cat. No.: B5711029
M. Wt: 252.31 g/mol
InChI Key: PWNCWNHMBUMBLU-BQYQJAHWSA-N
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Description

(E)-4-(4-phenylmethoxyphenyl)but-3-en-2-one is an organic compound characterized by the presence of a phenylmethoxy group attached to a phenyl ring, which is further connected to a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-phenylmethoxyphenyl)but-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and benzyl bromide.

    Formation of 4-phenylmethoxybenzaldehyde: The 4-hydroxybenzaldehyde undergoes an etherification reaction with benzyl bromide in the presence of a base such as potassium carbonate to form 4-phenylmethoxybenzaldehyde.

    Aldol Condensation: The 4-phenylmethoxybenzaldehyde is then subjected to an aldol condensation reaction with acetone in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-phenylmethoxyphenyl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-4-(4-phenylmethoxyphenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(4-phenylmethoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(4-methoxyphenyl)but-3-en-2-one: Similar structure but with a methoxy group instead of a phenylmethoxy group.

    (E)-4-(4-phenylphenyl)but-3-en-2-one: Similar structure but without the methoxy group.

Uniqueness

(E)-4-(4-phenylmethoxyphenyl)but-3-en-2-one is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(E)-4-(4-phenylmethoxyphenyl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-14(18)7-8-15-9-11-17(12-10-15)19-13-16-5-3-2-4-6-16/h2-12H,13H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNCWNHMBUMBLU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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